4-Chloro-8-(trifluoromethyl)quinazoline

Medicinal Chemistry ADME Prediction Scaffold Selection

Procure 4-Chloro-8-(trifluoromethyl)quinazoline (CAS 16499-66-4) to eliminate regioisomeric risk in your medicinal chemistry campaigns. The precise 8-CF3 placement is critical for achieving the documented EPHA2/EGFR selectivity window (ΔΔG > 2.2 kcal/mol). The reactive 4-chloro SNAr handle enables rapid, mild-condition diversification for parallel library synthesis. Its optimal LogP (3.4) and low TPSA (25.8 Ų) make it the superior scaffold for CNS-penetrant kinase inhibitors and PROTAC linker attachment, directly delivering more predictive SAR than generic 6-CF3 or unsubstituted analogs. Request a quote or order now for this indispensable building block.

Molecular Formula C9H4ClF3N2
Molecular Weight 232.59 g/mol
CAS No. 16499-66-4
Cat. No. B3367208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-8-(trifluoromethyl)quinazoline
CAS16499-66-4
Molecular FormulaC9H4ClF3N2
Molecular Weight232.59 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)C(F)(F)F)N=CN=C2Cl
InChIInChI=1S/C9H4ClF3N2/c10-8-5-2-1-3-6(9(11,12)13)7(5)14-4-15-8/h1-4H
InChIKeySIYUSYOXHWFHGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-8-(trifluoromethyl)quinazoline (CAS 16499-66-4): A Strategic Quinazoline Scaffold for Kinase-Targeted Library Synthesis and Lead Optimization


4-Chloro-8-(trifluoromethyl)quinazoline (CAS 16499-66-4) is a heterocyclic building block belonging to the quinazoline family, characterized by a chlorine atom at the 4-position and a trifluoromethyl (-CF3) group at the 8-position of the fused bicyclic ring system [1]. With a molecular formula of C9H4ClF3N2 and a molecular weight of 232.59 g/mol, this compound serves as a versatile synthetic intermediate . The 4-chloro substituent acts as a reactive handle for nucleophilic aromatic substitution (SNAr) reactions, enabling the rapid generation of diverse 4-substituted quinazoline libraries, while the electron-withdrawing 8-CF3 group modulates both physicochemical properties (LogP ~3.3-3.4) and target-binding interactions . The scaffold is widely employed in medicinal chemistry campaigns targeting kinases and other ATP-binding proteins .

Why 4-Chloro-8-(trifluoromethyl)quinazoline (16499-66-4) Cannot Be Replaced by Unsubstituted or 6-Substituted Quinazoline Analogs in SAR-Driven Medicinal Chemistry


Generic substitution of 4-chloro-8-(trifluoromethyl)quinazoline with structurally similar quinazoline scaffolds (e.g., unsubstituted 4-chloroquinazoline, 4-chloro-6-(trifluoromethyl)quinazoline, or 4-chloro-5-(trifluoromethyl)quinazoline) introduces quantifiable risks in medicinal chemistry campaigns. The precise regioisomeric placement of the -CF3 group at the 8-position is non-interchangeable with other substitution patterns due to distinct electronic, steric, and metabolic stability profiles [1]. For example, the 8-CF3 group confers a unique LogP (XLogP3-AA = 3.4) and topological polar surface area (TPSA = 25.8 Ų) that differ from the 6-CF3 isomer (predicted LogP differences of ~0.2-0.5 units, altering passive permeability and solubility) [2]. Furthermore, the 8-CF3 orientation directs the substituent into a distinct spatial vector within ATP-binding pockets, affecting kinase selectivity profiles in ways that cannot be recapitulated by 5- or 6-substituted analogs [3]. Utilizing an incorrect regioisomer as a surrogate introduces uncontrolled variables in structure-activity relationship (SAR) studies, potentially leading to false negative or false positive hits and wasted synthetic resources.

Quantitative Differentiation of 4-Chloro-8-(trifluoromethyl)quinazoline: Physicochemical, Synthetic, and Biological Comparator Evidence


Physicochemical Differentiation: Computed XLogP3-AA and TPSA of 4-Chloro-8-(trifluoromethyl)quinazoline vs. 4-Chloroquinazoline

The 8-trifluoromethyl substituent in 4-chloro-8-(trifluoromethyl)quinazoline significantly alters lipophilicity and polar surface area compared to the unsubstituted 4-chloroquinazoline core. The target compound exhibits a computed XLogP3-AA of 3.4 and a topological polar surface area (TPSA) of 25.8 Ų [1]. In contrast, 4-chloroquinazoline (CAS 5190-68-1) has a lower computed XLogP3-AA of approximately 1.8-2.0 and a TPSA of 25.8 Ų [2]. This ~1.4-1.6 unit increase in LogP translates to a ~25-fold increase in calculated partition coefficient, which directly impacts membrane permeability, solubility, and off-target binding profiles. For drug discovery programs requiring CNS penetration (optimal LogP 2-4) or seeking to mitigate hERG liability (often associated with high LogP), this difference is a critical selection criterion.

Medicinal Chemistry ADME Prediction Scaffold Selection

Synthetic Versatility: Comparative SNAr Reactivity of 4-Chloro-8-(trifluoromethyl)quinazoline vs. 4-Chloro-6-(trifluoromethyl)quinazoline

The 4-chloro position in 4-chloro-8-(trifluoromethyl)quinazoline is activated for nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the adjacent pyrimidine ring nitrogens. The 8-CF3 group, being peri to the 4-position, exerts a weaker electronic influence than a 6-CF3 group, which is in meta-relationship to the reactive center [1]. This subtle difference in electron density at the C4 position results in a measurable difference in reaction rates with standard amine nucleophiles. In a patent example, the SNAr reaction of a 4-chloro-6-(trifluoromethyl)quinazoline derivative with an aniline required heating at 80°C for 6 hours, whereas analogous reactions with 4-chloro-8-(trifluoromethyl)quinazoline derivatives often proceed at room temperature to 50°C within 2-4 hours [2]. This difference in activation energy is attributed to the +M (mesomeric) effect of the 8-CF3 group partially offsetting the -I (inductive) effect, whereas the 6-CF3 exerts only -I effect.

Organic Synthesis Medicinal Chemistry Library Generation

Antiproliferative Potency Benchmarking: 8-CF3 Quinazoline Derivatives vs. Gefitinib in Prostate Cancer and Leukemia Cell Lines

A 2024 study systematically evaluated 20 novel trifluoromethyl-containing quinazoline derivatives for antiproliferative activity against five cancer cell lines [1]. Compound 10b, a derivative containing the 8-trifluoromethylquinazoline core (synthesized from a precursor akin to 4-chloro-8-(trifluoromethyl)quinazoline), demonstrated IC50 values of 3.02 μM (PC3 prostate cancer), 3.45 μM (LNCaP prostate cancer), and 3.98 μM (K562 chronic myelogenous leukemia). These values were comparable to the positive control gefitinib, a clinically approved EGFR tyrosine kinase inhibitor [1]. In contrast, several other regioisomeric trifluoromethyl quinazoline derivatives (e.g., 5-CF3 and 6-CF3 analogs) exhibited IC50 values >10 μM across the same panel, indicating a >3-fold loss of potency [1]. This demonstrates that the 8-CF3 substitution pattern is essential for achieving potent antiproliferative activity in this chemotype.

Anticancer Drug Discovery Kinase Inhibition Cell-based Assays

Kinase Binding Affinity Differentiation: 8-CF3 Quinazoline Derivative KZL204 Demonstrates High Affinity for EPHA2 and EGFR

Computational docking studies and binding affinity measurements for KZL204, a trifluoromethylated quinazoline derivative structurally related to the 8-CF3 scaffold, revealed high predicted binding affinities of -10 kcal/mol for EPHA2 (ephrin type-A receptor 2) and -9.8 kcal/mol for EGFR (epidermal growth factor receptor) [1]. These values indicate strong and specific target engagement. In contrast, the binding affinity for EPHA4 was -7.7 kcal/mol, and for YES1 was -5.8 kcal/mol, demonstrating a selectivity window of >2.2 kcal/mol (approximately 40-fold difference in predicted Kd) between the primary targets (EPHA2/EGFR) and off-target kinases [1]. This selectivity profile is a direct consequence of the 8-CF3 substitution, which occupies a lipophilic pocket in the EPHA2/EGFR active site that cannot be accessed by unsubstituted or 6-CF3 quinazoline analogs [2].

Kinase Profiling Target Engagement Cancer Therapeutics

Strategic Application Scenarios for 4-Chloro-8-(trifluoromethyl)quinazoline (16499-66-4) in Drug Discovery and Chemical Biology


Parallel Synthesis of Targeted Kinase Inhibitor Libraries for EPHA2/EGFR Hit Expansion

The 4-chloro group serves as a versatile SNAr handle for rapid diversification with amine-containing building blocks under mild conditions (25-50°C, 2-4 hours) [1]. This reactivity enables efficient parallel library synthesis, generating dozens to hundreds of 4-amino-8-(trifluoromethyl)quinazoline analogs for EPHA2/EGFR kinase profiling. The inherent selectivity of the 8-CF3 scaffold for EPHA2/EGFR over other kinases (e.g., EPHA4, YES1) as demonstrated by KZL204 (ΔΔG > 2.2 kcal/mol) increases the probability of identifying potent and selective hits in primary screens [2]. This scaffold is particularly suited for hit expansion campaigns following fragment-based screening or virtual screening that identify quinazoline-based hits.

Lead Optimization for CNS-Penetrant Kinase Inhibitors Requiring Balanced Lipophilicity

With a computed XLogP3-AA of 3.4 and TPSA of 25.8 Ų, the 8-CF3 quinazoline core occupies a favorable physicochemical space for blood-brain barrier (BBB) penetration (optimal LogP 2-4, TPSA < 60-70 Ų) [3]. In contrast, 4-chloroquinazoline (XLogP ≈ 1.8-2.0) may exhibit suboptimal passive permeability, while 6-CF3 analogs often have higher LogP (>3.8) increasing the risk of hERG channel blockade and metabolic instability . The 8-CF3 scaffold provides a Goldilocks lipophilicity window, allowing medicinal chemists to append polar solubilizing groups without compromising CNS exposure. This is particularly valuable for developing brain-penetrant kinase inhibitors for glioblastoma (as demonstrated by KZL204) or neurodegenerative disease targets.

Synthesis of Bifunctional PROTAC Degraders Targeting EPHA2 or EGFR

The 4-chloro-8-(trifluoromethyl)quinazoline scaffold can be elaborated into potent EPHA2 or EGFR ligands (e.g., KZL204 derivatives) that serve as warheads for Proteolysis-Targeting Chimeras (PROTACs) [4]. The 4-position SNAr handle allows for the introduction of PEG linkers or other conjugation handles, while the 8-CF3 group maintains high affinity and selectivity for the target kinase. The quantifiable selectivity window (ΔΔG > 2.2 kcal/mol) ensures that the PROTAC degrader preferentially recruits the intended target rather than off-target kinases, minimizing unintended proteome-wide degradation [2]. This application leverages the unique selectivity profile of the 8-CF3 quinazoline chemotype for targeted protein degradation.

Chemical Probe Development for EPHA2-Dependent Signaling Pathways

The high binding affinity (-10 kcal/mol) and cellular potency (IC50 ~3-4 μM in cancer cell lines) of 8-CF3 quinazoline derivatives make them suitable starting points for developing selective chemical probes to interrogate EPHA2 biology [5]. The scaffold's favorable physicochemical properties (XLogP 3.4) enable cell permeability without requiring a prodrug strategy. By using 4-chloro-8-(trifluoromethyl)quinazoline as the core building block, researchers can efficiently synthesize focused probe libraries to elucidate EPHA2's role in tumor cell migration, invasion, and drug resistance mechanisms [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-8-(trifluoromethyl)quinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.